molecular formula C18H22ClN3O4 B5161927 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B5161927
M. Wt: 379.8 g/mol
InChI Key: RAEUAEMEZRAGKO-UHFFFAOYSA-N
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Description

1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted with a 3-chloro-4-methoxyphenyl group at the 1-position and a piperidine-4-carboxamide moiety linked via a carbonyl group at the 3-position. The compound’s synthesis typically involves condensation of 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with piperidine-4-carboxamide derivatives, as described in methodologies for analogous structures . The 3-chloro-4-methoxyphenyl group introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may enhance binding interactions with biological targets through halogen bonding and hydrophobic effects.

Properties

IUPAC Name

1-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4/c1-26-15-3-2-13(9-14(15)19)22-10-12(8-16(22)23)18(25)21-6-4-11(5-7-21)17(20)24/h2-3,9,11-12H,4-8,10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEUAEMEZRAGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate amine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently cyclized to form the pyrrolidinone ring.

    Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-chloro-4-methoxyphenyl group in the target compound distinguishes it from analogs with simpler substitution patterns. For example:

  • The para-methoxy group may offer steric flexibility but could reduce halogen-bonding interactions critical for target engagement .
  • 1-(3-Phenylimidazolidin-2-one) derivatives () with meta-substituted halogens (e.g., 7b: 3-bromophenyl; 7c: 3-chlorophenyl) demonstrate that halogen placement influences receptor binding. The target compound’s combined chloro and methoxy groups may synergistically enhance selectivity compared to monosubstituted analogs .

Piperidine Carboxamide Modifications

The piperidine-4-carboxamide moiety is a common pharmacophore in protease inhibitors and PROTACs. Key comparisons include:

  • BRD4 PROTAC 8.36 (): This compound features an extended alkyl chain and a dioxopiperidinyl isoindolinone group linked to the piperidine carboxamide. While the target compound lacks this complexity, its simpler structure may improve bioavailability and reduce off-target effects .

Core Structure Differences

  • Imidazolidin-2-one vs. Pyrrolidin-5-one : Compounds like 1-(3-chloro-4-methoxyphenyl)imidazolidin-2-one (7e, ) utilize a five-membered lactam ring, which may confer rigidity and alter binding kinetics relative to the six-membered piperidine ring in the target compound .
  • Benzimidazole Derivatives (): Analogous pyrrolidine-3-carboxylic acid derivatives fused with benzimidazole (e.g., 3-(1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidines) suggest that aromatic fusion can enhance planar stacking interactions but may reduce solubility .

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituent Core Structure Key Modifications Potential Advantages
Target Compound 3-Chloro-4-methoxyphenyl Pyrrolidin-5-one Piperidine-4-carboxamide Halogen bonding, balanced hydrophobicity
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)... 4-Methoxyphenyl Pyrrolidin-5-one Tetrahydro-2H-pyran-4-ylmethyl amide Enhanced solubility
BRD4 PROTAC 8.36 1,3-Dimethoxypropan-2-yl Benzimidazole Dioxopiperidinyl isoindolinone linker Targeted protein degradation
1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one (7e) 3-Chloro-4-methoxyphenyl Imidazolidin-2-one None Rigid scaffold for receptor binding

Research Findings and Implications

  • Electronic Effects : The chloro substituent in the target compound likely enhances binding through halogen bonds, as seen in analogs like 7c and 7e .
  • Metabolic Stability : The absence of a tetrahydro-2H-pyran group (cf. ) may reduce oxidative metabolism, improving half-life .
  • Synthetic Feasibility : The synthesis of the pyrrolidin-5-one core () is well-established, suggesting scalability for the target compound .

Further studies are needed to validate these hypotheses, including in vitro binding assays and ADMET profiling.

Biological Activity

1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, a compound featuring a piperidine core and a pyrrolidinone moiety, has attracted attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22ClN3O3\text{C}_{19}\text{H}_{22}\text{ClN}_{3}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine and pyrrolidinone rings facilitates binding to biological macromolecules, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that compounds similar to 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL for various strains .

Anticancer Properties

The compound is also being investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, piperidine derivatives have shown activity against several cancer cell lines, suggesting that modifications to the structure can enhance efficacy .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds containing the piperidine moiety have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized derivatives similar to the compound , several showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized standard strains such as Bacillus subtilis and Pseudomonas aeruginosa, reporting IC50 values significantly lower than those of established antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of piperidine-based compounds revealed that one derivative exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting the therapeutic potential of these compounds in oncology .

Comparative Analysis

The following table summarizes key biological activities associated with 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide compared to similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Enzyme Inhibition
Compound A31.25 µg/mL2.14 µMAChE Inhibitor
Compound B40 µg/mL1.13 µMUrease Inhibitor
This CompoundTBDTBDTBD

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